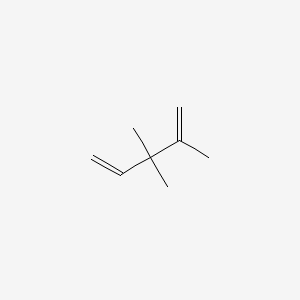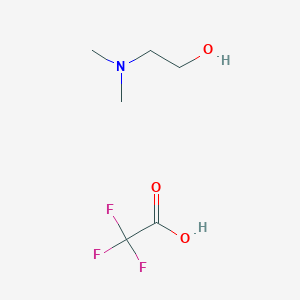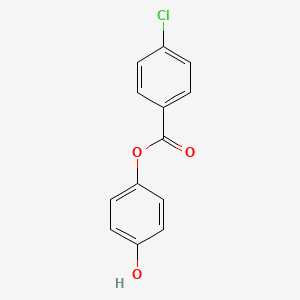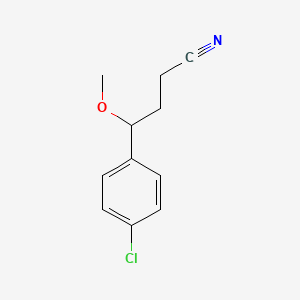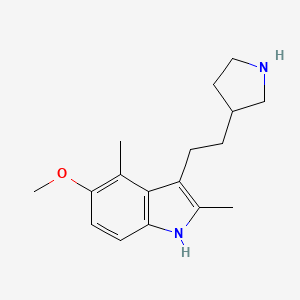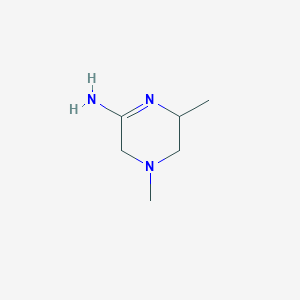
Pyrazinamine,3,4,5,6-tetrahydro-4,6-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrazinamine,3,4,5,6-tetrahydro-4,6-dimethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,3-diaminopyridine with acetone in the presence of a catalyst . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: Pyrazinamine,3,4,5,6-tetrahydro-4,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions.
Major Products: The major products formed from these reactions include various substituted pyrazine derivatives, which can have different functional groups attached to the pyrazine ring .
Scientific Research Applications
Chemistry: In chemistry, Pyrazinamine,3,4,5,6-tetrahydro-4,6-dimethyl- is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its potential antimicrobial and antiviral properties. It serves as a lead compound for the development of new drugs .
Medicine: In medicine, derivatives of Pyrazinamine,3,4,5,6-tetrahydro-4,6-dimethyl- are explored for their therapeutic potential in treating various diseases, including infections and cancer .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its derivatives are also used in the manufacture of dyes and pigments .
Mechanism of Action
The mechanism of action of Pyrazinamine,3,4,5,6-tetrahydro-4,6-dimethyl- involves its interaction with specific molecular targets in cells. It can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways. The exact molecular targets and pathways involved depend on the specific derivative and its application .
Comparison with Similar Compounds
- 2-Pyridinamine,3,4,5,6-tetrahydro-4,6-dimethyl-
- 3,4,5,6-Tetrahydro-4,6-dimethyl-2-(3-pyridinyl)-2H-1,3,4-thiadiazine
- 2H-Azepin-7-amine,3,4,5,6-tetrahydro-3,5-dimethyl-
Comparison: Compared to these similar compounds, Pyrazinamine,3,4,5,6-tetrahydro-4,6-dimethyl- is unique due to its specific pyrazine ring structure and the presence of two methyl groups at positions 4 and 6. This structural uniqueness contributes to its distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C6H13N3 |
|---|---|
Molecular Weight |
127.19 g/mol |
IUPAC Name |
2,4-dimethyl-3,5-dihydro-2H-pyrazin-6-amine |
InChI |
InChI=1S/C6H13N3/c1-5-3-9(2)4-6(7)8-5/h5H,3-4H2,1-2H3,(H2,7,8) |
InChI Key |
SBLZKVYTMQEHIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(=N1)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



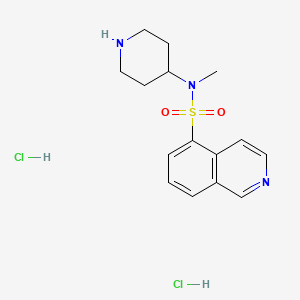
![N-[4-[4-(N-naphthalen-1-yl-4-octylanilino)phenyl]phenyl]-N-phenylnaphthalen-1-amine](/img/structure/B13786794.png)
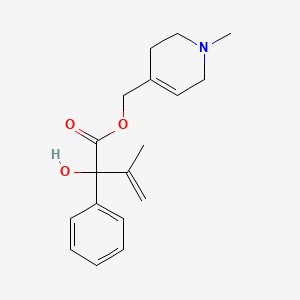
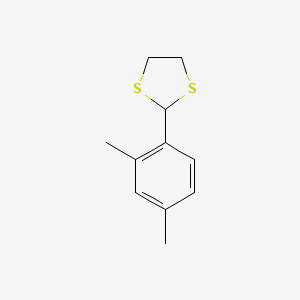
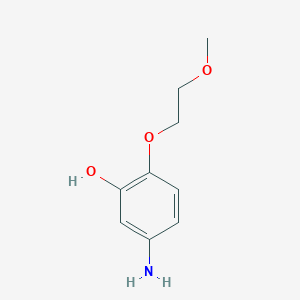
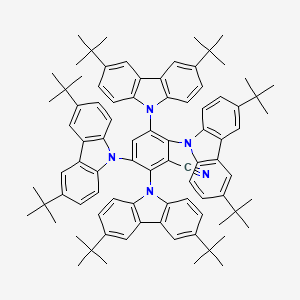
![2-Amino-6-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxycarbonylamino]hexanoic acid](/img/structure/B13786820.png)
